molecular formula C6H9NO2 B1313631 Methyl 2-cyano-2-methylpropanoate CAS No. 72291-30-6

Methyl 2-cyano-2-methylpropanoate

Cat. No. B1313631
CAS RN: 72291-30-6
M. Wt: 127.14 g/mol
InChI Key: TZPHOIMASXVLQZ-UHFFFAOYSA-N
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Patent
US09409892B2

Procedure details

A mixture of cyano-acetic acid methyl ester (11 g, 111 mmol), Cs2CO3 (108 g, 333 mmol) and methyl iodide (35 mL, 556 mmol) in anhydrous DMF (300 mL) was stirred at r.t. for 3 days. Brine (100 mL) and ether (250 mL) were added, and the aqueous layer was extracted with additional ether (250 mL). The organic layers were combined, washed with water (4×200 mL), and dried over MgSO4. The solvent was evaporated to give 11 g of the title compound as a yellow oil. 1H NMR (CDCl3, 200 MHz): δ ppm=3.83 (s, 3H), 1.63 (s, 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[CH2:4][C:5]#N.[C:8]([O-:11])([O-])=[O:9].[Cs+].[Cs+].CI.[CH3:16]COCC.C[N:22]([CH:24]=O)C>[Cl-].[Na+].O>[CH3:16][O:11][C:8](=[O:9])[C:4]([C:24]#[N:22])([CH3:5])[CH3:3] |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
COC(CC#N)=O
Name
Quantity
108 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
35 mL
Type
reactant
Smiles
CI
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Name
Brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with additional ether (250 mL)
WASH
Type
WASH
Details
washed with water (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC(C(C)(C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.